molecular formula C10H7ClN2O2 B2482765 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1197398-96-1

1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No. B2482765
CAS RN: 1197398-96-1
M. Wt: 222.63
InChI Key: HQSDWQAUKDIXEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid, has been explored through various methodologies. For instance, a green approach has been utilized for the synthesis of 2-amino imidazole derivatives, employing cholinium chloride/urea eutectic mixtures as environmentally friendly reaction mediums (Messa, Papadia, Perrone, & Salomone, 2023). Such methodologies highlight the focus on sustainable and efficient synthesis routes in modern chemical research.

Molecular Structure Analysis

The molecular structure of imidazole compounds is critical in determining their chemical reactivity and physical properties. X-ray crystallography has been a valuable tool in unambiguously determining the structures of complex imidazoles, providing insights into their conformational and electronic characteristics (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, contributing to their versatile applications in organic synthesis. For example, they have been used as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the efficient construction of complex molecules with tetrasubstituted stereogenic centers (Etxabe, Izquierdo, Landa, Oiarbide, & Palomo, 2015).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting points, and crystalline structures, are essential for their application in various fields. Microwave-assisted synthesis has been shown to influence the crystalline structure of these compounds, which in turn affects their physical properties (Saberi, Manjunath, Naveen, Prasad, Rangappa, Sridhar, & Prasad, 2009).

Chemical Properties Analysis

The chemical properties of 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, are determined by its functional groups and molecular structure. Studies on similar imidazole derivatives have explored their reactivity in cycloaddition reactions and their potential as intermediates in the synthesis of complex organic molecules (Sundaram, Singh, Venkatesh, Ila, & Junjappa, 2007).

Scientific Research Applications

1. Chemical Synthesis and Process Intensification

1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid is utilized as a precursor in the synthesis of 1H-4-substituted imidazoles, which are key building blocks in the production of NS5A inhibitors like daclatasvir. This process employs a high-temperature/high-pressure continuous flow synthesis, marking a significant step in the intensification of chemical reactions and minimizing environmental impact (Carneiro et al., 2015).

2. Luminescence Sensing and Photophysical Studies

Imidazole derivatives are employed in the development of lanthanide(III)-organic frameworks, demonstrating sensitivity to benzaldehyde-based derivatives. These frameworks exhibit sharp emission bands characteristic of Eu(3+) or Tb(3+) ions, positioning them as potential fluorescence sensors for specific chemicals (Shi et al., 2015). Similarly, terthiophene-based imidazole compounds have been synthesized and studied for their luminescence properties, further contributing to the field of photophysical research (Wang et al., 2021).

3. Drug Synthesis and Docking Studies

The compound is also utilized in the synthesis of novel chemical agents with potential medical applications. For instance, novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids have been synthesized and evaluated for their antifungal and antibacterial activity, with some compounds showing promising results against specific pathogens (Nikalje et al., 2015).

4. Material Science and Coordination Chemistry

Imidazole derivatives are instrumental in the construction of various coordination polymers with diverse structural properties. These polymers, formed by reacting imidazole derivatives with metal ions, demonstrate a wide range of dimensional structures and have applications in material science due to their unique physical properties (Guo et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . These targets play crucial roles in cellular processes such as signal transduction, DNA replication, cell division, and pyrimidine synthesis, respectively.

Mode of Action

Based on the known actions of structurally similar compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes controlled by these targets.

Biochemical Pathways

Given the potential targets mentioned above, it could affect pathways related to signal transduction, dna replication, cell division, and pyrimidine synthesis . The downstream effects of these interactions could include altered cell signaling, inhibited DNA replication, disrupted cell division, and reduced pyrimidine synthesis.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability, efficacy, and safety profile .

Result of Action

Based on the potential targets and pathways mentioned above, the compound could potentially alter cell signaling, inhibit dna replication, disrupt cell division, and reduce pyrimidine synthesis . These effects could potentially lead to changes in cell function or viability.

properties

IUPAC Name

3-(3-chlorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSDWQAUKDIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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